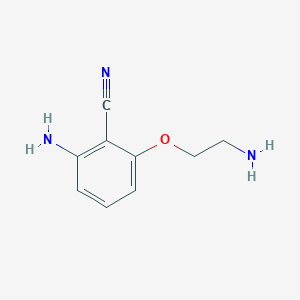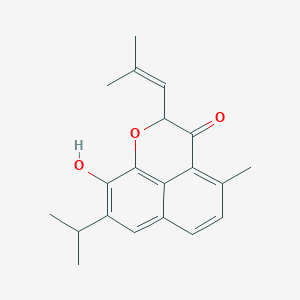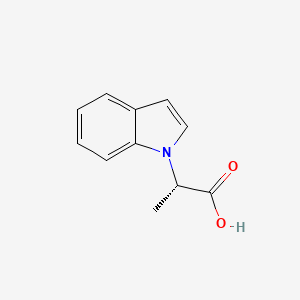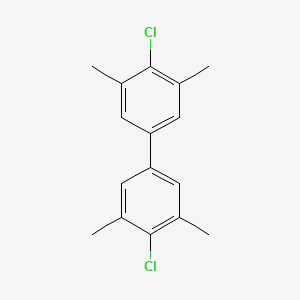
4,4'-Dichloro-3,3',5,5'-tetramethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and four methyl groups attached to the biphenyl structure. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3,5-dimethylphenyl and 4-chloro-3,5-dimethylbenzene.
Coupling Reaction: The key step involves a coupling reaction between the two starting materials. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under controlled conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene) at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of 4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Post-reaction purification steps, such as recrystallization or chromatography, to isolate the desired product and remove impurities.
化学反应分析
Types of Reactions
4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or convert methyl groups to methylene groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent (e.g., ethanol).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Substitution: Formation of 4,4’-dimethoxy-3,3’,5,5’-tetramethyl-1,1’-biphenyl.
Oxidation: Formation of 4,4’-dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl-2-carboxylic acid.
Reduction: Formation of 4,4’-dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl-2-methylene.
科学研究应用
4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors or enzymes, modulating their activity.
Alter Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression or protein activity.
Induce Chemical Changes: Undergo metabolic transformations within the body, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl: A similar compound with hydroxyl groups instead of chlorine atoms.
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl: A derivative with epoxy groups, used in polymer chemistry.
3,3’,5,5’-Tetramethyl-4,4’-diphenol diglycidyl ether: Another derivative with glycidyl ether groups, used in the production of epoxy resins.
Uniqueness
4,4’-Dichloro-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the methyl groups contribute to its stability and lipophilicity.
属性
CAS 编号 |
89448-05-5 |
|---|---|
分子式 |
C16H16Cl2 |
分子量 |
279.2 g/mol |
IUPAC 名称 |
2-chloro-5-(4-chloro-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H16Cl2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,1-4H3 |
InChI 键 |
UJXGDHBCDOALLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Cl)C)C2=CC(=C(C(=C2)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)
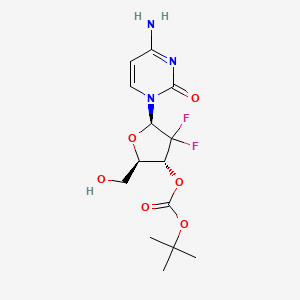
![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)
